molecular formula C11H14N4 B2424384 N-benzyl-3-azidopyrrolidine CAS No. 143700-03-2

N-benzyl-3-azidopyrrolidine

Cat. No. B2424384
CAS RN: 143700-03-2
M. Wt: 202.261
InChI Key: KPXBMEKTAFSEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl-3-azidopyrrolidine or similar compounds often involves complex chemical reactions. For instance, the synthesis of N-benzyl-3-nitroaniline (NB3N) single crystals was achieved by slow evaporation solution growth synthesis method . Another process for the preparation of optically active N-benzyl-3-hydroxypyrrolidines started from naturally occurring alkaloid vasicine .


Molecular Structure Analysis

The molecular structure of this compound or similar compounds can be determined using techniques such as single-crystal X-ray diffraction . For example, the synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group .


Chemical Reactions Analysis

This compound or similar compounds can undergo various chemical reactions. For instance, the compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound . Another example is the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .

Scientific Research Applications

  • Neuroleptic Activity in Benzamides

    The synthesis of benzamides, including those of N-benzyl-3-aminopyrrolidine, has been explored for potential neuroleptic (antipsychotic) properties. One study found that N-benzyl derivatives exhibited significant activity against apomorphine-induced stereotypic behavior in rats, suggesting their potential as potent drugs with fewer side effects in psychosis treatment (Iwanami et al., 1981).

  • Synthesis of Antipsychotic Emonapride

    A novel protocol for preparing 3-aminopyrrolidines, including N-benzyl-3-aminopyrrolidine, has been developed. This method was applied in the formal synthesis of the antipsychotic drug emonapride, indicating the importance of N-benzyl-3-azidopyrrolidine in pharmaceutical synthesis (D’hooghe et al., 2009).

  • Serotonin 1A Receptor Ligands

    The coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates led to the creation of N-substituted-3-arylpyrrolidines. Some of these compounds are potent ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents (Ahn et al., 1999).

  • Bacterial DNA Gyrase Inhibition

    N-benzyl-3-sulfonamidopyrrolidines, including this compound derivatives, have been characterized as inhibitors of bacterial DNA gyrase. These compounds exhibited antimicrobial activity, suggesting their potential use in developing new antibiotics (Foss et al., 2011).

  • Synthesis of Hydroxypyrrolidines

    The hydroxylation of N-benzylpyrrolidine with specific biocatalysts has been shown to produce N-benzyl-3-hydroxypyrrolidine. This process illustrates the significance of this compound in the regio- and stereoselective hydroxylation of pyrrolidines (Li et al., 2001).

Future Directions

The future directions for N-benzyl-3-azidopyrrolidine or similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

3-azido-1-benzylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBMEKTAFSEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.